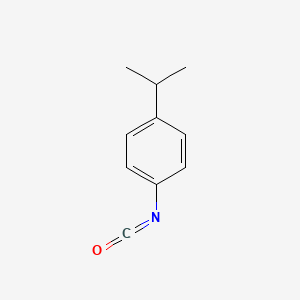

4-Isopropylphenyl isocyanate

Vue d'ensemble

Description

4-Isopropylphenyl isocyanate is an organic compound with the molecular formula C10H11NO. It is a colorless to light yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is known for its stability and is commonly used in various chemical reactions and industrial applications .

Méthodes De Préparation

4-Isopropylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-isopropylphenylamine with phosgene, resulting in the formation of the isocyanate group. Another method includes the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . Industrial production often involves the use of phosgene due to its efficiency in forming isocyanates .

Analyse Des Réactions Chimiques

4-Isopropylphenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with alcohols to form urethanes (carbamates) and with amines to form substituted ureas

Oxidation and Reduction: Can be oxidized to form corresponding carbamates or reduced under specific conditions.

Substitution Reactions: Involves the substitution of the isocyanate group with other functional groups under appropriate conditions.

Common reagents used in these reactions include alcohols, amines, and catalysts such as tertiary amines or metal salts. Major products formed from these reactions include urethanes, ureas, and other substituted derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Polyurethane Production

One of the primary applications of 4-isopropylphenyl isocyanate is as a precursor in the synthesis of polyurethanes. Polyurethanes are versatile polymers used in numerous applications such as coatings, adhesives, foams, and elastomers. The reactivity of the isocyanate group allows it to undergo addition polymerization with alcohols and amines to form urethanes. The general reaction schemes are as follows:In these reactions, R represents the organic group attached to the isocyanate (isopropylphenyl in this case), and R' represents the organic group of the alcohol or amine involved in the reaction .

Material Science

Adhesives and Coatings

This compound is utilized in formulating adhesives and coatings due to its ability to create strong bonds through urethane linkages. The properties imparted by polyurethanes—such as flexibility, durability, and resistance to environmental degradation—make them ideal for applications in construction materials, automotive components, and consumer goods.

Foams

The compound is also employed in producing flexible and rigid foams. These foams have applications ranging from insulation materials to cushioning products. The ability to tailor the properties of polyurethane foams by varying the isocyanate component allows for a broad range of applications .

Biological Interactions

While this compound does not have a well-defined biological mechanism of action, its classification as a hazardous compound necessitates caution in handling due to its potential irritant effects on skin and respiratory systems. Isocyanates are known to cause acute toxicity upon exposure; hence, safety protocols are essential during its use in laboratory or industrial settings .

Safety Considerations

The handling of this compound requires stringent safety measures due to its corrosive nature and acute toxicity risks. Key safety concerns include:

- Corrosive Properties : Causes severe skin burns and eye damage.

- Acute Toxicity : Harmful if inhaled or swallowed.

- Respiratory Irritation : May cause allergy or asthma symptoms upon inhalation.

Proper personal protective equipment (PPE) should be worn when working with this compound to mitigate exposure risks .

Mécanisme D'action

The mechanism of action of 4-Isopropylphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is the basis for its use in forming urethanes and ureas, which are important in various industrial and research applications .

Comparaison Avec Des Composés Similaires

4-Isopropylphenyl isocyanate can be compared with other isocyanates such as:

Phenyl isocyanate: Similar in structure but lacks the isopropyl group, leading to different reactivity and applications.

Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.

Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of coatings and adhesives.

The uniqueness of this compound lies in its specific reactivity due to the presence of the isopropyl group, which can influence its chemical behavior and applications .

Activité Biologique

4-Isopropylphenyl isocyanate (CAS No. 31027-31-3) is an organic compound with a molecular formula of C10H11NO. It belongs to the class of isocyanates, which are known for their reactivity and potential biological effects. This article explores the biological activity of this compound, focusing on its toxicological properties, potential health hazards, and relevant case studies.

- Molecular Formula : C10H11NO

- Molar Weight : 161.2 g/mol

- Boiling Point : 84-85 °C at 4 mmHg

- Flash Point : 90 °C (194 °F)

- Density : 1.010 g/cm³

Toxicological Profile

This compound has been classified as a carcinogen (Category 2) due to its potential effects on the kidneys. While it has not been shown to be mutagenic, exposure can lead to significant health risks.

Health Hazards

- Carcinogenicity : Classified as Carc 2 based on kidney effects.

- Reproductive Toxicity : Exhibits toxicity in reproductive studies on mice and rats, with a NOAEL (No Observed Adverse Effect Level) established at 175 mg/kg body weight per day.

- Acute Toxicity : Rapid absorption rates have been noted, with up to 80% absorption after oral intake and approximately 40% dermal absorption .

Biological Activity

The biological activity of isocyanates, including this compound, primarily revolves around their irritant properties and potential to induce respiratory issues. Isocyanates are known to cause airway hyperresponsiveness and inflammation upon exposure.

Case Studies

-

Respiratory Effects :

- A significant study highlighted that exposure to industrial isocyanates can lead to acute airway irritation and chronic respiratory conditions such as asthma. Symptoms include lacrimation, pain, and airway edema .

- In cases of accidental exposure, individuals exhibited reactive airway dysfunction syndrome (RADS), underscoring the compound's irritant nature.

- Long-term Exposure Studies :

The mechanism by which isocyanates exert their biological effects involves the formation of reactive intermediates that can interact with proteins and nucleic acids, leading to cellular damage and inflammation. The electrophilic nature of isocyanates allows them to form adducts with cellular macromolecules, which may trigger immune responses and contribute to toxicity.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Carcinogenicity | Yes (Category 2) |

| Reproductive Toxicity | Yes (NOAEL: 175 mg/kg bw/d) |

| Acute Toxicity | High absorption rates; irritant |

| Respiratory Effects | Asthma, RADS, airway inflammation |

| Mechanism | Forms reactive intermediates; protein adduction |

Propriétés

IUPAC Name |

1-isocyanato-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)9-3-5-10(6-4-9)11-7-12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVRNNRZWASOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184999 | |

| Record name | p-Isopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31027-31-3 | |

| Record name | 4-Isopropylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31027-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031027313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Isopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylphenyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R77N4F85Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.